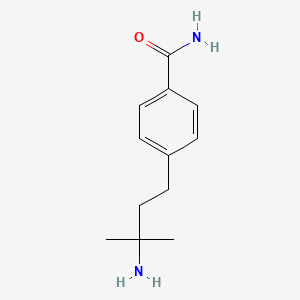
4-(3-Amino-3-methylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Amino-3-methylbutyl)benzamide is an organic compound with the molecular formula C12H18N2O It is a benzamide derivative characterized by the presence of an amino group and a methyl group on the butyl side chain attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Amino-3-methylbutyl)benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction can be carried out in a microreactor system to optimize reaction conditions and achieve high yields. The reaction conditions include the use of triethylamine as an acid-binding agent to prevent protonation of the raw materials .
Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often involves the direct condensation of carboxylic acids and amines. This process can be enhanced using ultrasonic irradiation and Lewis acidic ionic liquids immobilized on diatomite earth, providing a green and efficient pathway for synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Amino-3-methylbutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Reduction of nitro derivatives back to amino groups.
Substitution: Electrophilic aromatic substitution reactions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., AlCl3) are employed.
Major Products:
Oxidation: Nitrobenzamide derivatives.
Reduction: Aminobenzamide derivatives.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
4-(3-Amino-3-methylbutyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(3-Amino-3-methylbutyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. For example, it may inhibit proteases involved in inflammatory processes .
Comparison with Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- 3-Amino-4-methoxybenzamide
- Benzamidine
Comparison: 4-(3-Amino-3-methylbutyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the butyl side chain. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for targeted applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(3-amino-3-methylbutyl)benzamide |
InChI |
InChI=1S/C12H18N2O/c1-12(2,14)8-7-9-3-5-10(6-4-9)11(13)15/h3-6H,7-8,14H2,1-2H3,(H2,13,15) |
InChI Key |
KLAIORRUGPWNMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


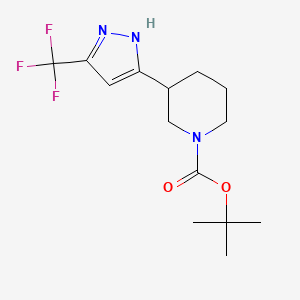
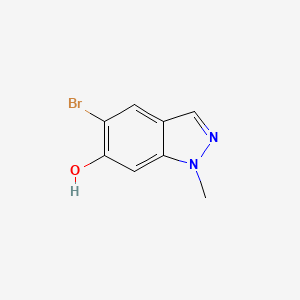
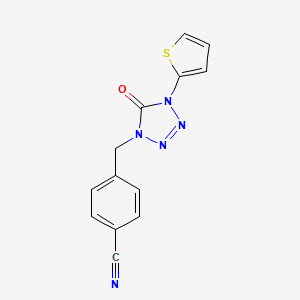


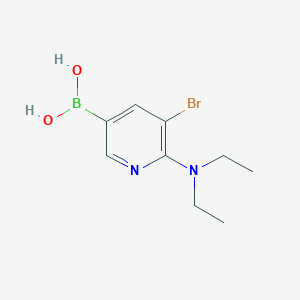
![(R)-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12968294.png)
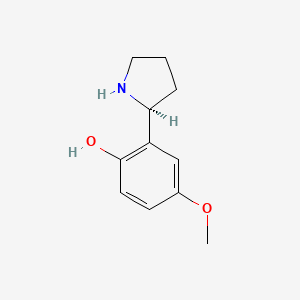
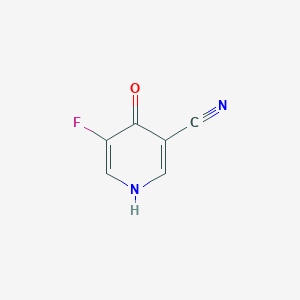
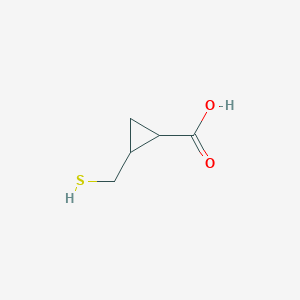
![7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine](/img/structure/B12968311.png)
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12968313.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B12968325.png)

